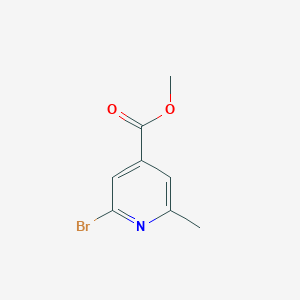

Methyl 2-Bromo-6-methylisonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-6-methylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGDXQVCBISJRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654169 | |

| Record name | Methyl 2-bromo-6-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-71-7 | |

| Record name | Methyl 2-bromo-6-methyl-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-6-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 884494-71-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-Bromo-6-methylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyridine Scaffold

Methyl 2-bromo-6-methylisonicotinate is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules. Its strategic placement of a bromine atom, a methyl group, and a methyl ester on the isonicotinate framework offers multiple reactive sites for diversification, making it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals. The pyridine core is a prevalent motif in numerous biologically active compounds, and the specific substitution pattern of this molecule allows for targeted modifications to explore structure-activity relationships in drug discovery programs. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and insights into the chemical principles underpinning these transformations.

Strategic Approaches to the Synthesis of this compound

The synthesis of the target molecule can be logically dissected into two main stages: the formation of the key intermediate, 2-bromo-6-methylisonicotinic acid, followed by its esterification to the final methyl ester. Two principal pathways for the synthesis of the brominated carboxylic acid intermediate are presented, each with distinct advantages depending on the availability of starting materials and desired scale.

Overall Synthetic Scheme:

Caption: High-level overview of the two primary synthetic routes to this compound.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-6-methylisonicotinic Acid

Pathway 1: Direct Electrophilic Bromination of 6-Methylisonicotinic Acid

This is often the most direct route, contingent on the commercial availability of 6-methylisonicotinic acid. The reaction proceeds via an electrophilic aromatic substitution, where a brominating agent is introduced to the pyridine ring. The electron-donating methyl group and the electron-withdrawing carboxylic acid group direct the bromination to the 2-position.

Reaction Mechanism: The reaction is an electrophilic aromatic substitution. The pyridine nitrogen is first protonated by the acidic medium, which deactivates the ring. However, the methyl group provides some activation, and the reaction proceeds, typically requiring elevated temperatures to overcome the deactivated nature of the pyridine ring.

Experimental Protocol:

Materials:

-

6-Methylisonicotinic acid

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Glacial Acetic Acid or Dichloromethane (DCM)

-

Saturated aqueous solution of sodium thiosulfate

-

Saturated aqueous solution of sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylisonicotinic acid (1.0 eq) in glacial acetic acid.[1]

-

To the stirred solution, add N-bromosuccinimide (1.2 eq) portion-wise at room temperature.[1]

-

Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After completion, cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.[1]

-

Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[1]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[1]

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2-bromo-6-methylisonicotinic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Quantitative Data:

| Parameter | Value/Range | Notes |

| Starting Material | 6-methylisonicotinic acid | --- |

| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | NBS is often preferred for its ease of handling. |

| Molar Ratio (Brominating Agent:Starting Material) | 1.1 - 1.3 : 1 | A slight excess of the brominating agent drives the reaction to completion. |

| Solvent | Glacial Acetic Acid or Dichloromethane (DCM) | Acetic acid can also act as a catalyst. |

| Reaction Temperature | 25°C - 80°C | Higher temperatures can increase the reaction rate but may also lead to more side products.[2] |

| Reaction Time | 4 - 8 hours | Reaction progress should be monitored by TLC or LC-MS.[2] |

| Typical Yield | 70-85% | Yields are dependent on the specific conditions and purification method. |

Pathway 2: A Multi-step Route from 2-Amino-6-methylpyridine

This pathway is advantageous when 2-amino-6-methylpyridine is more readily available or cost-effective than 6-methylisonicotinic acid. This route involves a Sandmeyer-type reaction followed by oxidation of the methyl group.

Step 2a: Synthesis of 2-Bromo-6-methylpyridine via a Sandmeyer-type Reaction

The Sandmeyer reaction is a classic method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[3]

Experimental Protocol:

Materials:

-

2-Amino-6-methylpyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 48% hydrobromic acid in a round-bottom flask, add 2-amino-6-methylpyridine.[4]

-

Cool the mixture to -10 °C using an ice-salt bath.[4]

-

Slowly add bromine dropwise while maintaining the temperature at -5 °C. Stir for an additional 1.5 hours at this temperature.[4][5]

-

Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, keeping the temperature at -10 °C. Stir for another 1.5 hours.[5]

-

Prepare a cooled solution of sodium hydroxide in water and add it dropwise to the reaction mixture, ensuring the internal temperature does not rise above 0 °C.[5]

-

Allow the reaction mixture to slowly warm to room temperature.

-

Extract the product with diethyl ether.[5]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to obtain 2-bromo-6-methylpyridine.[5]

Step 2b: Oxidation of 2-Bromo-6-methylpyridine to 2-Bromo-6-methylisonicotinic Acid

The methyl group of 2-bromo-6-methylpyridine can be oxidized to a carboxylic acid using a suitable oxidizing agent. Controlling the reaction conditions is crucial to prevent over-oxidation or degradation of the pyridine ring.[2]

Experimental Protocol:

Materials:

-

2-Bromo-6-methylpyridine

-

Potassium permanganate (KMnO₄) or other suitable oxidant

-

Water

-

Sulfuric acid

-

Sodium bisulfite

Procedure:

-

In a round-bottom flask, suspend 2-bromo-6-methylpyridine in water.

-

Heat the mixture and add a solution of potassium permanganate in water portion-wise over several hours.

-

Reflux the mixture until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide.

-

Acidify the filtrate with sulfuric acid to precipitate the carboxylic acid.

-

If necessary, decolorize the solution with a small amount of sodium bisulfite.

-

Collect the precipitated 2-bromo-6-methylisonicotinic acid by filtration, wash with cold water, and dry.

Part 2: Esterification of 2-Bromo-6-methylisonicotinic Acid

The final step is the conversion of the carboxylic acid to its methyl ester. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[6]

Reaction Mechanism: The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water yield the ester.

Caption: Fischer esterification of 2-bromo-6-methylisonicotinic acid.

Experimental Protocol (Adapted from a similar procedure[7]):

Materials:

-

2-Bromo-6-methylisonicotinic acid

-

Anhydrous methanol

-

p-Toluenesulfonic acid

-

Organic solvent (e.g., dichloromethane or ethyl acetate)

-

Saturated aqueous solution of sodium bicarbonate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, suspend 2-bromo-6-methylisonicotinic acid (1.0 eq) in anhydrous methanol.[7]

-

Add p-toluenesulfonic acid (0.1-0.16 eq) as a catalyst.[7]

-

Heat the mixture to reflux with stirring for 4-6 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature.[7]

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.[7]

-

Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Concluding Remarks for the Practicing Scientist

The synthesis of this compound is a multi-step process that can be achieved through well-established organic transformations. The choice between the direct bromination of 6-methylisonicotinic acid and the route starting from 2-amino-6-methylpyridine will primarily be dictated by the availability and cost of the starting materials. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial in both pathways to maximize yield and minimize the formation of byproducts. The final esterification step, a classic Fischer esterification, is generally robust, but attention to anhydrous conditions can improve the yield by shifting the equilibrium towards the product. This guide provides a solid foundation for researchers to confidently synthesize this valuable building block for their discovery programs.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-6-methylisonicotinic Acid.

- BenchChem. (2025). Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.

- ChemicalBook. 2-Bromo-6-methylpyridine synthesis.

- Wikipedia.

- Wikipedia. Sandmeyer reaction.

- Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 7. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-Bromo-6-methylisonicotinate (CAS: 884494-71-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Functionalized Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in a multitude of biologically active compounds and functional materials. Methyl 2-bromo-6-methylisonicotinate, a strategically functionalized pyridine derivative, has emerged as a valuable building block for the synthesis of complex molecular architectures. The presence of a reactive bromine atom at the 2-position, a methyl group at the 6-position, and a methyl ester at the 4-position offers a versatile platform for a range of chemical transformations. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its key applications, with a focus on empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.

Core Molecular Data

The key physicochemical and computational data for this compound are summarized below. This information is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Registry Number | 884494-71-7 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [3][] |

| Molecular Weight | 230.06 g/mol | [3][] |

| Boiling Point | 282.3 °C at 760 mmHg | [] |

| Density | 1.503 g/cm³ | [] |

| IUPAC Name | methyl 2-bromo-6-methylpyridine-4-carboxylate | [] |

| Synonyms | 6-Bromo-2-methylpyridinecarboxylic acid methyl ester | [] |

| SMILES | CC1=CC(=CC(=N1)Br)C(=O)OC | [] |

| InChI Key | HTGDXQVCBISJRX-UHFFFAOYSA-N | [] |

Spectroscopic Characterization

While experimentally determined spectra for this compound are not widely available in the public domain, we can predict its spectral characteristics based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions serve as a valuable guide for researchers in confirming the identity and purity of the synthesized compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three distinct signals. The two aromatic protons on the pyridine ring will appear as singlets in the downfield region. The methyl group attached to the pyridine ring will resonate as a singlet in the upfield region, and the methyl ester protons will also appear as a singlet.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each of the eight carbon atoms in this compound will have a unique chemical shift. The carbonyl carbon of the ester group will be the most deshielded, appearing furthest downfield. The carbons of the pyridine ring will have distinct chemical shifts influenced by the bromo, methyl, and methyl ester substituents, and the nitrogen atom. The two methyl carbons will be the most shielded, appearing in the upfield region of the spectrum.[5]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group of the ester and the aromatic C-C and C-N stretching vibrations of the pyridine ring.

1.2.3. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecule is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[6]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 6-methylisonicotinic acid. This involves an electrophilic bromination followed by esterification.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-methylisonicotinic Acid [7]

This procedure details the electrophilic bromination of 6-methylisonicotinic acid using N-bromosuccinimide (NBS).

-

Materials:

-

6-methylisonicotinic acid

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-methylisonicotinic acid (1.0 eq) in glacial acetic acid.

-

To the stirred solution, add N-bromosuccinimide (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2-bromo-6-methylisonicotinic acid. The crude product can be purified by recrystallization.

-

Step 2: Esterification to this compound

This is a standard Fischer esterification procedure.

-

Materials:

-

2-Bromo-6-methylisonicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other acid catalyst

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Suspend 2-bromo-6-methylisonicotinic acid (1.0 eq) in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and stir for 4-8 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

-

Key Reactions and Applications in Synthesis

The synthetic utility of this compound lies in the reactivity of its bromine atom, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, and amino substituents, making it a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[8]

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8]

-

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

-

-

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Add the degassed solvent mixture.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds.[]

Caption: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination []

-

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos or BINAP)

-

Base (e.g., NaOt-Bu or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

-

Add this compound and the desired amine.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

-

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The functionalized pyridine core of this compound makes it a particularly attractive building block in the synthesis of kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[9] The 2,4,6-trisubstituted pyridine motif allows for the precise orientation of functional groups to interact with the ATP-binding site of kinases. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and modulate the pharmacokinetic properties of the final compounds.[9]

One notable application is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[9] The general strategy involves using the bromine atom for a Suzuki coupling to introduce a key recognition element for the kinase hinge region, while the ester is converted to an amide to interact with the solvent-exposed region of the active site.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on data for structurally similar compounds, it should be treated as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, enabling the rapid generation of diverse molecular libraries. The robust and well-established protocols for its key reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide a reliable platform for the synthesis of complex target molecules. As the demand for novel therapeutics, especially in the area of kinase inhibitors, continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

-

2-Bromo-isonicotinic acid methyl ester | C7H6BrNO2 | CID 3847768 - PubChem. (URL: [Link])

- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (URL: not available)

-

Methyl 2-bromo-6-fluoroisonicotinate (C7H5BrFNO2) - PubChemLite. (URL: [Link])

-

2-Bromo-6-methyl-isonicotinic acid methyl ester - 玉函医药. (URL: [Link])

-

Methyl 2-bromo-6-methylnicotinate (C8H8BrNO2) - PubChemLite. (URL: [Link])

-

This compound [CAS: 884494-71-7] - Ivy Fine Chemicals. (URL: [Link])

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. (URL: [Link])

-

Synthesis of Protein Kinase Inhibitors - ResearchGate. (URL: [Link])

-

on the 13C NMR spectrum of 1-bromo-2-methylpropane - Doc Brown's Chemistry. (URL: [Link])

-

Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. (URL: [Link])

-

Proton NMR spectrum of 1-bromo-2-methylbutane: Simulated and Real Spectra Analysis. (URL: [Link])

-

Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities - ResearchGate. (URL: [Link])

Sources

- 1. parchem.com [parchem.com]

- 2. ivychem.com [ivychem.com]

- 3. 884494-71-7 | this compound - Moldb [moldb.com]

- 5. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 884494-71-7|this compound|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectral Data of Methyl 2-Bromo-6-methylisonicotinate for Advanced Drug Discovery

This guide provides a detailed technical analysis of the Nuclear Magnetic Resonance (NMR) spectral data of Methyl 2-Bromo-6-methylisonicotinate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this compound through ¹H and ¹³C NMR spectroscopy. We will explore the theoretical basis for the observed chemical shifts and coupling patterns, provide detailed experimental protocols for data acquisition, and discuss the compound's significance in the synthesis of targeted therapeutics, such as IRAK4 inhibitors.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound (CAS 884494-71-7) is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its trifunctional nature, featuring a bromine atom, a methyl group, and a methyl ester on the pyridine core, offers multiple reactive handles for chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. The strategic application of this building block can lead to more convergent and efficient synthetic routes.[1][2]

A comprehensive understanding of the spectral properties of this compound is paramount for its unambiguous identification, purity assessment, and successful utilization in multi-step synthetic campaigns. NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of each atom.

Principles of NMR Spectroscopy for the Structural Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a phenomenon that occurs when the nuclei of certain atoms are immersed in a static magnetic field and exposed to a second oscillating magnetic field. This technique provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The two most commonly used nuclei for the structural analysis of organic molecules are ¹H (proton) and ¹³C (carbon-13).

For this compound, the key features of its NMR spectra are determined by:

-

Chemical Shift (δ): The position of an NMR signal, which is highly sensitive to the electronic environment of the nucleus. Electron-withdrawing groups (like the bromine atom and the ester group) deshield nearby nuclei, shifting their signals to a higher frequency (downfield), while electron-donating groups (like the methyl group) cause shielding and an upfield shift.

-

Spin-Spin Coupling (J): The interaction between neighboring NMR-active nuclei, which leads to the splitting of NMR signals into multiplets. The magnitude of the coupling constant provides information about the number of bonds separating the coupled nuclei and their dihedral angles.

-

Integration: The area under an NMR signal, which is proportional to the number of nuclei giving rise to that signal.

Predicted NMR Spectral Data and Structural Assignment

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the methyl ester group, and the electron-donating effect of the methyl group, all within the context of the electron-deficient pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~7.9 - 8.1 | s | 1H | H-5 | This proton is situated between the electron-withdrawing ester group and the bromine atom, leading to significant deshielding and a downfield chemical shift. |

| ~7.6 - 7.8 | s | 1H | H-3 | This proton is adjacent to the bromine atom and meta to the ester group, resulting in a downfield shift, but slightly upfield compared to H-5. |

| ~3.9 - 4.0 | s | 3H | -OCH₃ | The protons of the methyl ester are deshielded by the adjacent carbonyl group and oxygen atom. |

| ~2.5 - 2.7 | s | 3H | -CH₃ | The protons of the methyl group on the pyridine ring are in a relatively shielded environment, resulting in an upfield chemical shift. |

Diagram 1: Molecular Structure and Proton Assignments

Caption: Structure of this compound with proton numbering.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the same electronic effects described for the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~164 - 166 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears at the most downfield position. |

| ~158 - 161 | C-6 | The carbon bearing the methyl group is significantly deshielded due to the alpha-effect of the nitrogen atom. |

| ~148 - 151 | C-2 | The carbon attached to the bromine atom is deshielded by the electronegative halogen. |

| ~140 - 143 | C-4 | The carbon attached to the electron-withdrawing ester group is deshielded. |

| ~128 - 131 | C-5 | This aromatic carbon is deshielded by the adjacent ester group and the ring nitrogen. |

| ~124 - 127 | C-3 | This aromatic carbon is deshielded by the adjacent bromine atom and the ring nitrogen. |

| ~52 - 54 | -OCH₃ | The carbon of the methyl ester is deshielded by the attached oxygen atom. |

| ~23 - 26 | -CH₃ | The carbon of the methyl group on the pyridine ring is the most shielded, appearing at the most upfield position. |

Diagram 2: Key Functional Groups and their Influence on Chemical Shifts

Caption: Influence of substituents on the NMR chemical shifts.

Experimental Protocols for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following protocols are recommended. These are self-validating as they include steps for internal standardization and are based on established methodologies for small molecule analysis.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently agitate the tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K (25 °C).

Diagram 3: Experimental Workflow for NMR Analysis

Caption: A stepwise workflow for the NMR analysis of this compound.

Conclusion: A Foundation for Synthetic Success

This guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a crucial intermediate in contemporary drug discovery. By understanding the principles behind the spectral features and adhering to rigorous experimental protocols, researchers can confidently identify and utilize this compound in their synthetic endeavors. The detailed analysis of chemical shifts and the provided workflows serve as a valuable resource for scientists engaged in the development of novel therapeutics, ensuring the integrity and purity of the materials used in the synthesis of potentially life-saving medicines.

References

Introduction: A Versatile Building Block in Modern Drug Discovery

An In-Depth Technical Guide to Methyl 2-Bromo-6-methylisonicotinate: Synthesis, Characterization, and Application

This compound is a strategically functionalized pyridine derivative that has emerged as a valuable intermediate for researchers in medicinal chemistry and drug development. Its structure is distinguished by three key reactive sites: a bromine atom at the 2-position, a methyl ester at the 4-position, and a methyl group at the 6-position. This specific arrangement offers a versatile platform for molecular elaboration. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the methyl ester provides a robust handle for hydrolysis and subsequent amide bond formation, a ubiquitous linkage in pharmaceutical agents.

This guide, intended for chemists and drug discovery professionals, provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthetic protocol with mechanistic insights, and its strategic application in the synthesis of complex therapeutic agents, such as kinase inhibitors.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for laboratory handling, analytical characterization, and regulatory documentation.

| Property | Value | Source |

| CAS Number | 884494-71-7 | [][2][3][4] |

| Molecular Formula | C₈H₈BrNO₂ | [][2][3] |

| Molecular Weight | 230.05 g/mol | [][2] |

| IUPAC Name | methyl 2-bromo-6-methylpyridine-4-carboxylate | [] |

| Synonyms | 6-Bromo-2-methylpyridinecarboxylic acid methyl ester | [] |

| Boiling Point | 282.3°C at 760 mmHg | [][5] |

| Density | 1.503 g/cm³ | [][5] |

| Flash Point | 124°C | [5] |

| SMILES | CC1=CC(=CC(=N1)Br)C(=O)OC | [] |

| InChI Key | HTGDXQVCBISJRX-UHFFFAOYSA-N | [] |

Synthesis and Purification: A Validated Protocol

The most reliable and scalable synthesis of this compound is a two-step process commencing from the commercially available 6-methylisonicotinic acid. The strategy involves an initial electrophilic bromination of the pyridine ring, followed by a classical Fischer esterification.

Overall Synthetic Scheme

Caption: Synthetic workflow for this compound.

Step 1: Electrophilic Bromination of 6-Methylisonicotinic Acid

Causality and Experimental Choice: The direct bromination of the 6-methylisonicotinic acid core is the most convergent approach. N-bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br₂) for several reasons.[6] NBS is a solid, making it significantly easier and safer to handle than volatile and highly corrosive liquid bromine. Furthermore, NBS often provides higher regioselectivity and minimizes the formation of over-brominated byproducts, which can be challenging to separate.[7] The reaction is performed in glacial acetic acid, which serves as a polar protic solvent to solubilize the starting material and facilitate the electrophilic substitution mechanism.

Detailed Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-methylisonicotinic acid (10.0 g, 72.9 mmol, 1.0 eq) in glacial acetic acid (100 mL).

-

Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (14.2 g, 79.8 mmol, 1.1 eq) portion-wise at ambient temperature. An initial exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-70°C using an oil bath and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot indicates completion.

-

Work-up and Isolation:

-

Cool the mixture to room temperature and pour it slowly into ice-cold water (400 mL) with vigorous stirring. The crude product will precipitate as a solid.

-

Quench any unreacted NBS by adding a saturated aqueous solution of sodium thiosulfate until a test with starch-iodide paper is negative.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove acetic acid and succinimide byproducts.[7]

-

Dry the solid in a vacuum oven at 50°C to a constant weight to yield 2-bromo-6-methylisonicotinic acid. A typical yield is 70-85%.[6]

-

Step 2: Fischer Esterification

Causality and Experimental Choice: Fischer esterification is a classic, cost-effective, and reliable method for converting a carboxylic acid to its corresponding methyl ester. The reaction uses an excess of methanol as both the reactant and the solvent, driving the equilibrium toward the product. A strong acid catalyst, typically sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

Detailed Protocol:

-

Reaction Setup: Suspend the dried 2-bromo-6-methylisonicotinic acid (12.0 g, 55.5 mmol, 1.0 eq) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (3.0 mL, ~55.5 mmol, 1.0 eq) dropwise.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 8-12 hours. The reaction can be monitored by TLC for the disappearance of the starting acid.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude ester by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford this compound as a solid.

-

Spectroscopic Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques. While experimentally determined spectra depend on the specific instrument and conditions, the expected data based on the compound's structure are outlined below.[8]

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show three distinct signals: a singlet for the ester methyl group (~3.9 ppm), a singlet for the ring methyl group (~2.5 ppm), and two singlets in the aromatic region for the two pyridine protons (~7.5-8.0 ppm). |

| ¹³C NMR | Key signals expected include those for the ester carbonyl (~165 ppm), the two bromine-bearing and nitrogen-adjacent aromatic carbons (~140-155 ppm), the other two aromatic carbons (~120-130 ppm), the ester methyl carbon (~52 ppm), and the ring methyl carbon (~24 ppm). |

| Mass Spec (EI) | The mass spectrum will exhibit a characteristic molecular ion peak (M⁺) with a distinctive isotopic pattern. Due to the presence of bromine, two peaks of nearly equal intensity will appear at m/z 230 (for ⁷⁹Br) and m/z 232 (for ⁸¹Br). |

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is not an end-product but a versatile starting material. Its true value lies in its capacity to serve as a central scaffold for building libraries of more complex molecules, particularly in the development of kinase inhibitors.[9] Kinase dysregulation is a known driver of diseases like cancer and autoimmune disorders, making them a high-value target class.[9]

The compound's utility stems from the orthogonal reactivity of its functional groups. The C2-bromine can be used for C-C or C-N bond formation, while the C4-ester can be used for amide coupling, allowing for a divergent synthetic approach to a wide range of analogues.

Caption: Divergent synthesis strategy using the target scaffold.

This divergent pathway is exemplified in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[9] In this context, the 2-bromo position is typically functionalized via a Suzuki coupling to introduce a complex aryl or heteroaryl group that occupies a key binding pocket of the enzyme. Following this, the methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to explore structure-activity relationships (SAR) at another vector of the molecule. This strategic use of a pre-functionalized building block like this compound can significantly streamline synthetic routes, making them more efficient than strategies that rely on late-stage functionalization of a plain pyridine core.[9]

Conclusion

This compound is a high-value chemical intermediate whose utility is well-established in the field of medicinal chemistry. Its well-defined physicochemical properties and robust, scalable synthetic protocol make it an accessible and reliable building block. The true power of this molecule lies in the orthogonal reactivity of its functional groups, which allows for the systematic and efficient construction of diverse molecular libraries. For research scientists and drug development professionals, particularly those targeting kinases, this compound represents a strategically important tool for accelerating the discovery of novel therapeutics.

References

-

Molecular Database (Moldb). 884494-71-7 | this compound. [Link]

-

Ivy Fine Chemicals. This compound [CAS: 884494-71-7]. [Link]

-

MySkinRecipes. Methyl 2-bromo-6-methoxynicotinate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-Bromo-6-methylisonicotinate

Introduction: The Significance of a Versatile Pyridine Scaffold

Methyl 2-bromo-6-methylisonicotinate is a highly functionalized pyridine derivative that serves as a crucial building block in the landscape of modern chemical synthesis. Its strategic placement of a bromine atom, a methyl group, and a methyl ester on the isonicotinate core provides medicinal chemists and materials scientists with a versatile platform for molecular elaboration. The bromine atom is amenable to a wide array of cross-coupling reactions, enabling the introduction of diverse substituents, while the ester functionality offers a handle for amide bond formation or reduction to an alcohol. This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations.

Primary Synthetic Strategy: Electrophilic Bromination of 6-Methylisonicotinic Acid

The most direct and commonly employed route to this compound commences with the commercially available and cost-effective starting material, 6-methylisonicotinic acid. This two-step synthesis involves an initial electrophilic bromination of the pyridine ring, followed by a standard esterification of the resulting carboxylic acid.

Step 1: Electrophilic Bromination of 6-Methylisonicotinic Acid

The introduction of a bromine atom at the 2-position of the 6-methylisonicotinic acid ring is achieved through an electrophilic aromatic substitution reaction.[1] The pyridine ring is generally less reactive towards electrophiles than benzene, but the reaction is facilitated by the choice of an appropriate brominating agent and reaction conditions.

Causality of Experimental Choices:

-

Brominating Agent: While liquid bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often the preferred reagent due to its ease of handling and more controlled reactivity, which helps to minimize the formation of over-brominated byproducts.[1][2]

-

Solvent: Glacial acetic acid is a common solvent for this reaction as it readily dissolves the starting material and can also act as a mild catalyst.[1]

-

Stoichiometry: A slight excess of the brominating agent (typically 1.05-1.2 equivalents) is used to ensure complete consumption of the starting material.[2] However, careful control of the stoichiometry is crucial to prevent the formation of dibrominated impurities.[2]

-

Temperature: The reaction is typically heated to between 60-80°C to increase the reaction rate.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent degradation.[2]

Experimental Protocol: Synthesis of 2-Bromo-6-methylisonicotinic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylisonicotinic acid (1.0 eq) in glacial acetic acid.

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.[2]

-

Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.[2]

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess acetic acid and succinimide.[2]

-

Purification: The crude 2-bromo-6-methylisonicotinic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[1]

Quantitative Data Summary for Bromination

| Parameter | Value/Range | Notes |

| Starting Material | 6-methylisonicotinic acid | --- |

| Brominating Agent | N-Bromosuccinimide (NBS) | Preferred for ease of handling.[1] |

| Molar Ratio (NBS:Substrate) | 1.05 - 1.2 : 1 | A slight excess drives the reaction to completion.[1][2] |

| Solvent | Glacial Acetic Acid | Also acts as a catalyst.[1] |

| Reaction Temperature | 60 - 80°C | Higher temperatures may increase side products.[1][2] |

| Reaction Time | 4 - 8 hours | Monitor by TLC or LC-MS.[1][2] |

| Typical Yield | 70 - 85% | Dependent on specific conditions and purification.[1] |

Visualizing the Bromination Workflow

Caption: Workflow for the synthesis of 2-bromo-6-methylisonicotinic acid.

Step 2: Fischer Esterification to this compound

The conversion of the synthesized 2-bromo-6-methylisonicotinic acid to its methyl ester is readily achieved through a Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3]

Causality of Experimental Choices:

-

Alcohol and Solvent: Methanol serves as both the reactant and the solvent, and using it in a large excess helps to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[3]

-

Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the weakly nucleophilic methanol.[3][4]

-

Temperature: The reaction is typically heated to reflux to achieve a reasonable reaction rate.[4]

-

Water Removal: As water is a byproduct of the reaction, its removal can also shift the equilibrium towards the product. However, in many lab-scale preparations, the use of a large excess of the alcohol is sufficient.[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend 2-bromo-6-methylisonicotinic acid (1.0 eq) in methanol (used in large excess).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC, observing the disappearance of the starting carboxylic acid).

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel.

Visualizing the Esterification Workflow

Caption: Workflow for the Fischer esterification to the target product.

Alternative Synthetic Strategy: The Sandmeyer Reaction Approach

An alternative route to access the 2-bromo-6-methylpyridine core involves the use of 2-amino-6-methylpyridine as the starting material. This approach utilizes the Sandmeyer reaction, a classic method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.

Causality of Experimental Choices:

-

Diazotization: The primary amino group is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (typically 0 to -10°C) to ensure the stability of the diazonium intermediate.

-

Copper(I) Bromide Catalyst: The displacement of the diazonium group with a bromide is catalyzed by copper(I) bromide (CuBr). The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.

-

Subsequent Oxidation and Esterification: Following the formation of 2-bromo-6-methylpyridine, the methyl group at the 4-position would need to be oxidized to a carboxylic acid, and then esterified as described in the primary synthetic strategy. This multi-step process makes this route longer than the direct bromination of 6-methylisonicotinic acid.

Visualizing the Sandmeyer Approach

Caption: Alternative synthetic route via the Sandmeyer reaction.

Conclusion and Outlook

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from 6-methylisonicotinic acid, involving electrophilic bromination followed by Fischer esterification. This route is generally preferred due to the ready availability of the starting material and the straightforward nature of the reactions. The alternative Sandmeyer reaction pathway, while viable, is more circuitous. The choice of starting material and synthetic strategy will ultimately depend on factors such as cost, availability of reagents, and the desired scale of the synthesis. The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this important chemical intermediate.

References

- BenchChem. (2025). Synthesis of 2-bromo-6-methylisonicotinic acid.

- BenchChem. (2025). Synthesis of 2-Bromo-6-methylisonicotinic Acid. Technical Support Center.

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

Sources

Introduction: The Strategic Importance of Core Intermediates in PARP Inhibitor Synthesis

An In-Depth Technical Guide to Key Intermediates in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response machinery.[1] Their primary role in repairing single-strand DNA breaks has made them a pivotal target in oncology. The therapeutic strategy of "synthetic lethality" has been particularly successful, where inhibiting PARP in cancer cells with pre-existing defects in homologous recombination DNA repair (such as those with BRCA1/2 mutations) leads to catastrophic DNA damage and selective cell death.[2]

The first generation of clinically approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—revolutionized the treatment landscape for certain types of ovarian, breast, prostate, and pancreatic cancers.[3][4][5] At the heart of these complex molecules lie specific heterocyclic scaffolds that mimic the nicotinamide moiety of PARP's natural substrate, NAD+.[6][7] The efficient, scalable, and safe synthesis of these core structures is the most critical challenge in the manufacturing of these life-saving drugs.

This guide, intended for researchers and drug development professionals, provides a detailed examination of the key intermediates and synthetic strategies for the three most prominent scaffolds in PARP inhibitor chemistry: the phthalazinone core of Olaparib, the indazole-carboxamide core of Niraparib, and the versatile benzimidazole-carboxamide core found in inhibitors like Veliparib. We will move beyond simple reaction schemes to explore the causal logic behind process development, comparing medicinal chemistry routes with scalable manufacturing processes and emphasizing the self-validating protocols required for pharmaceutical production.

Part 1: The Phthalazinone Core — The Architectural Heart of Olaparib

The phthalazinone scaffold is a cornerstone of modern PARP inhibitor design, serving as a rigid and effective mimic of the nicotinamide pharmacophore.[8][9] Its synthesis has been the subject of extensive process optimization to move from discovery-phase routes to robust, industrial-scale manufacturing. The journey to the central Olaparib intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid , illustrates the pivotal shift from hazardous reagents to safer, more convergent strategies.[3][4]

Pivotal Intermediate: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This intermediate contains the complete heterocyclic core of Olaparib, primed for the final amide coupling step. Its synthesis is a critical convergence point, and its efficiency dictates the overall viability of the manufacturing process.

The original discovery route was designed for flexibility in synthesizing analogues, not for large-scale production.[10] It is a linear sequence that, while effective in the lab, presents significant challenges for scale-up.

The key transformation is a Horner-Wadsworth-Emmons (HWE) reaction between two key fragments: dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate [11] and 2-fluoro-5-formylbenzonitrile .[3][10] The resulting olefin is then hydrolyzed and cyclized in a one-pot reaction with hydrazine hydrate to form the phthalazinone ring.[3]

Causality Behind Process Evolution: While this route is high-yielding, it has several drawbacks for industrial manufacturing:

-

Safety Concerns: The use of hydrazine hydrate is a major safety risk, as it is a potent human carcinogen.[12] Developing a hydrazine-free route was a primary driver for process chemists.[3][4]

-

Linearity: Long, linear syntheses are generally less efficient and accumulate more waste than convergent approaches.

-

Isomeric Mixtures: The HWE reaction produces a difficult-to-separate mixture of E/Z isomers, which adds complexity to purification.[3][10]

To overcome the limitations of the initial route, a more practical and scalable process was developed.[3][4] This approach is convergent and avoids the use of hydrazine by starting with a pre-formed phthalazinone precursor.

The strategic choice of phthalhydrazide as a starting material is a key innovation. Phthalhydrazide is an inexpensive, readily available industrial byproduct, making the process more economical and environmentally benign by upcycling a waste product.[3][4] The synthesis proceeds through a Negishi coupling reaction, a powerful and reliable method for carbon-carbon bond formation.

Experimental Protocol: Negishi Coupling for Phthalazinone Core Synthesis[3][4]

-

Chlorination: Phthalhydrazide (1.0 eq) is reacted with phosphorus oxychloride (POCl₃, ~2.0 eq) at reflux to produce the monochloro intermediate, 4-chlorophthalazin-1(2H)-one.

-

Zinc Reagent Formation: A separate vessel is charged with monobromide aryl formate (formed by brominating ethyl 2-fluoro-4-methylbenzoate with NBS) (1.2 eq), zinc dust (1.5 eq), and LiCl in a suitable solvent like THF. The mixture is stirred to generate the organozinc reagent.

-

Coupling: The 4-chlorophthalazin-1(2H)-one (1.0 eq) and a palladium catalyst (e.g., Pd(dppf)Cl₂) are added to the pre-formed organozinc reagent.

-

Hydrolysis & Workup: The reaction is stirred until completion, then quenched. The coupled product is hydrolyzed using a base (e.g., NaOH) to yield the target intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid .

Data Presentation: Comparison of Synthetic Routes

| Metric | Medicinal Chemistry Route | Process Chemistry Route | Reference |

| Key Reagents | Hydrazine Hydrate, Dimethylphosphite | Phthalhydrazide, Zinc Dust, Pd Catalyst | [3][4][10] |

| Overall Yield (to core acid) | ~70% (from olefin) | ~62% (from phthalhydrazide) | [3][4] |

| Process Mass Intensity (PMI) | 41.7 kg/kg | 34.0 kg/kg | [3][4] |

| Key Advantages | High yield for last steps | Avoids hydrazine, convergent, lower PMI | [3][4] |

| Key Disadvantages | Hazardous reagents, E/Z isomers | Use of palladium catalyst | [3][4][10] |

Upstream Intermediate: 2-Fluoro-5-formylbenzonitrile

This trifunctional building block is another critical precursor, and its efficient synthesis is paramount.[13][14] Two primary routes are employed, again reflecting a shift towards more industrially viable methods.

This classical method involves a direct cyanation using copper(I) cyanide (CuCN) in a high-boiling solvent like NMP or DMF.[13][15]

Experimental Protocol: Cyanation[15][16]

-

Dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in N-Methyl-2-pyrrolidone (NMP).

-

Add copper(I) cyanide (1.1-1.2 eq).

-

Heat the mixture to ~170°C and stir overnight.

-

After cooling, the reaction is worked up by filtration and extraction with ethyl acetate. The crude product is purified by recrystallization.

Causality Behind Process Evolution: The use of highly toxic cyanide salts and high reaction temperatures makes this route less desirable for large-scale production due to safety and environmental concerns.[15]

A newer, more suitable approach for industrial production avoids toxic reagents like liquid bromine and CuCN.[15][17]

This multi-step process offers better control and utilizes more manageable reagents, making it a superior choice for scalable manufacturing despite being longer.[15][17]

Part 2: The Indazole-Carboxamide Core — Central to Niraparib

The 2H-indazole-7-carboxamide scaffold is the defining feature of Niraparib, providing potent inhibition of both PARP-1 and PARP-2.[18][19] The synthesis of this core presents its own unique challenges, primarily the regioselective construction of the indazole ring and the introduction of a specific stereocenter.

Key Intermediates and Assembly Strategy

The synthesis of Niraparib is highly convergent, bringing together two advanced intermediates in the final stages: the indazole core and a chiral piperidine side chain.

-

Indazole Core: 2H-indazole-7-carboxamide derivatives.

-

Chiral Side Chain: (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[20]

The construction of the N-aryl indazole is a critical step. Known processes often involve a carbon-nitrogen cross-coupling, which can lead to the formation of regioisomers—a significant impurity concern that necessitates difficult purifications.[21] An alternative and robust method involves an SNAr reaction followed by reductive cyclization.[22]

Upstream Intermediate Synthesis

The synthesis typically begins with Methyl 3-methyl-2-nitrobenzoate .[23] This starting material undergoes a series of functional group manipulations to prepare it for the key cyclization step.

Experimental Protocol: Indazole Ring Formation via SNAr and Cyclization[22][24]

-

Activation: The starting nitrobenzoate is functionalized to create a suitable leaving group for the SNAr reaction (e.g., conversion to an aldehyde followed by formation of a Schiff base).[24]

-

SNAr Reaction: The activated nitroarene is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This displaces the leaving group to form an azide intermediate.

-

Reductive Cyclization: The azide intermediate is heated at elevated temperatures. This promotes cyclization through the expulsion of nitrogen gas (N₂) to form the stable 2H-indazole ring system.

Causality and Trustworthiness: This pathway is advantageous because it establishes the core N-N bond and heterocyclic ring in a controlled manner, mitigating the risk of regioisomer formation that plagues some cross-coupling strategies.[21] However, the use of sodium azide and high temperatures requires rigorous safety evaluation and engineering controls for large-scale synthesis.[25]

The synthesis of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is non-trivial.[20] Achieving the required (S)-stereochemistry with high enantiomeric excess (>99%) is critical for the drug's efficacy. Large-scale methods often employ either classical resolution or chiral chromatographic separation, with each having distinct economic and operational trade-offs.[25] Asymmetric synthesis, for instance using rhodium-catalyzed reactions, represents a more advanced and streamlined alternative.[25]

Part 3: The Benzimidazole-Carboxamide Core — A Versatile Scaffold

The benzimidazole-carboxamide structure is another privileged scaffold in PARP inhibitor design, serving as the foundation for drugs like Veliparib.[26][27] Its structure is a highly effective nicotinamide biomimic, with the carboxamide group forming key hydrogen bonds in the PARP active site.[6][27]

General Synthetic Strategy

The synthesis of the benzimidazole core is typically straightforward and robust, relying on the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent (e.g., an aldehyde or acid chloride).[28][29] This modularity is a key reason for the scaffold's prevalence in medicinal chemistry.

Experimental Protocol: General Benzimidazole Formation[26]

-

Reactant Mixing: A substituted o-phenylenediamine (1.0 eq) and a substituted aryl carboxylic acid (1.0-1.2 eq) are combined in a high-boiling solvent.

-

Condensation: The mixture is heated, often in the presence of a dehydrating agent or a catalyst like polyphosphoric acid (PPA), to drive the condensation and cyclization.

-

Workup and Purification: Upon completion, the reaction is cooled and neutralized. The product typically precipitates and can be collected by filtration and purified by recrystallization.

Expertise & Causality: The choice of condensation conditions is critical. For example, using a carboxylic acid directly often requires harsh, high-temperature conditions. Alternatively, converting the carboxylic acid to a more reactive species like an acid chloride allows the reaction to proceed under milder conditions, which is often preferable for sensitive substrates. This modular approach allows chemists to rapidly generate diverse libraries of inhibitors by simply swapping the two primary building blocks.[26] This flexibility was instrumental in early structure-activity relationship (SAR) studies that identified potent 2-aryl-1H-benzimidazole-4-carboxamides.[26]

Conclusion

The synthesis of PARP inhibitors is a masterclass in modern process chemistry, showcasing a clear evolution from linear, lab-scale routes to convergent, safe, and scalable manufacturing processes. The core intermediates—based on phthalazinone , indazole-carboxamide , and benzimidazole-carboxamide scaffolds—are the lynchpins of these syntheses. Understanding the strategic rationale behind their construction, from the avoidance of hazardous reagents like hydrazine to the control of regioselectivity and stereochemistry, is essential for any professional in the field of drug development. As the landscape of PARP inhibition expands to include new family members and dual-target agents, the principles of robust and efficient intermediate synthesis established with this first generation of drugs will continue to provide the foundation for future innovations.[30]

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 14. chembk.com [chembk.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

- 21. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 23. Niraparib Intermediates Manufacturer and Exporter in India | Enantilabs [enantilabs.com]

- 24. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. benthamdirect.com [benthamdirect.com]

- 30. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 2-Bromo-6-methylisonicotinate in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Introduction: The Privileged Pyridine Scaffold and the Utility of a Versatile Building Block

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in the design of bioactive molecules. Within the diverse landscape of pyridine-based building blocks, Methyl 2-Bromo-6-methylisonicotinate has emerged as a particularly valuable and versatile intermediate for the synthesis of complex molecular architectures, especially in the realm of kinase inhibitors.

This technical guide, intended for researchers, medicinal chemists, and drug development scientists, will provide an in-depth exploration of the role and applications of this compound. We will delve into its synthesis, reactivity in key cross-coupling reactions, and its strategic application in the construction of biologically active compounds, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Strategic Advantages

This compound is a trifunctionalized pyridine ring, offering multiple handles for synthetic diversification. Its key structural features and the strategic advantages they confer are summarized below:

| Feature | Property | Strategic Advantage in Medicinal Chemistry |